

Synergistic effects of Triazavirin and Favipiravir on SARS-CoV-2

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Comparative Guide to Triazavirin and Favipiravir for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two antiviral agents, **Triazavirin** and Favipiravir, that have been investigated for their efficacy against SARS-CoV-2. As direct synergistic studies are currently unavailable, this document focuses on a side-by-side comparison of their individual properties, supported by preclinical and clinical data. A discussion on the potential for synergistic effects is included based on their proposed mechanisms of action and findings from combination therapies of Favipiravir with other antiviral drugs.

Overview and Mechanism of Action

Both **Triazavirin** and Favipiravir are broad-spectrum antiviral drugs that have been evaluated for the treatment of COVID-19. Their primary proposed target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses like SARS-CoV-2.

Triazavirin, a Russian-developed antiviral, is a synthetic analogue of the purine nucleoside guanine. Its precise mechanism of action against SARS-CoV-2 is still a subject of ongoing research. In silico studies suggest that **Triazavirin** may inhibit viral RNA synthesis by targeting the RdRp.[1][2] Another potential target that has been proposed is the 3C-like protease (3CLpro), an enzyme crucial for viral polyprotein processing.[2]



Favipiravir, developed in Japan, is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation is believed to exert its antiviral effect through two main mechanisms: chain termination, which prematurely halts RNA synthesis, and lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable viral progeny.[3][4]

Preclinical Data: In Vitro and In Vivo Studies

In Vitro Efficacy

Parameter	Triazavirin	Favipiravir
Cell Lines Used	Vero E6	Vero E6, Huh7
Reported EC50*	Data not consistently reported in peer-reviewed literature for SARS-CoV-2.	61.88 μM to >100 μM in Vero E6 cells.[5]
Reported CC50	Data not consistently reported.	>400 μM in Vero E6 cells.[5]
Selectivity Index (SI)	Data not consistently reported.	>6.46 in Vero E6 cells.[5]

^{*}EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. **CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. ***Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a drug.

In Vivo Efficacy (Syrian Hamster Model)



Parameter	Triazavirin	Favipiravir
Dosage	20 mg/kg, intraperitoneally, daily from day 3 to 7 post- infection.[2]	Low to high doses (e.g., 200 mg/kg, twice daily).
Effect on Viral Load	Enhanced the rate of virus elimination from lung tissue by nearly 2-fold and shortened the elimination half-life by approximately 1 day.[1]	High doses significantly reduced infectious virus titers in the lungs.
Clinical Outcome	Not detailed.	High doses markedly improved lung histopathology.

Clinical Data

Clinical trials for both **Triazavirin** and Favipiravir in COVID-19 patients have yielded varied results. Direct head-to-head comparative trials are limited.

Triazavirin Clinical Trial Outcomes



Study Design	Number of Patients	Key Findings	Reference
Randomized, double- blind, placebo- controlled pilot trial	52 (26 Triazavirin, 26 placebo)	No significant difference in time to clinical improvement (median 7 days vs. 12 days, p=0.2). Higher rate of pulmonary infection absorption (50% vs. 26.1%).[6][7]	Wu et al.
Comparative study vs. Oseltamivir	80 (40 Triazavirin, 40 Oseltamivir)	Shorter hospital stay for Triazavirin group (6.1 days vs. 8.4 days). At the end of treatment, 15% in the Triazavirin group and 20% in the Oseltamivir group tested positive for SARS-CoV-2 via PCR.[9]	Al-kuraishy et al.
Observational study	120 (mild to moderate COVID-19)	After 10 days of monotherapy (750 mg/day), 97.5% of patients showed positive clinical dynamics.[1]	Various Russian studies

Favipiravir Clinical Trial Outcomes



Study Design	Number of Patients	Key Findings	Reference
Systematic review and meta-analysis	Multiple studies	Higher rate of viral clearance at day 5 (RR = 1.60, p = 0.02) compared to standard of care. Shorter time to clinical improvement (MD = -1.18 days, p = 0.05). [10]	Hassanipour et al.
Randomized, double- blind, placebo- controlled trial	231 (112 Favipiravir, 119 placebo)	No significant difference in time to viral clearance between the two groups (median 10 days vs. 8 days).[11]	Al-Qahtani et al.
Randomized, double- blind, 2x2 factorial placebo-controlled trial	240	No significant reduction in viral load at day 5 compared to placebo. More participants had undetectable virus at Day 5 in the favipiravir arm compared to placebo only (46.3% versus 26.9%).[12]	FLARE trial

Experimental Protocols In Vitro Antiviral Assay (General Protocol)

A common method to assess the in vitro antiviral activity of compounds against SARS-CoV-2 is the cytopathic effect (CPE) inhibition assay or viral yield reduction assay.

• Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until a confluent monolayer is formed.



- Drug Preparation: The antiviral drug (Triazavirin or Favipiravir) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.
- Virus Infection: The cell monolayers are infected with a known titer of a SARS-CoV-2 isolate.
- Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are treated with the different concentrations of the antiviral drug. A no-drug control (virus only) and a no-virus control (cells only) are included.
- Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.
- · Assessment of Antiviral Activity:
 - CPE Inhibition Assay: The percentage of cell viability is determined using a colorimetric assay (e.g., MTT or neutral red uptake) to measure the inhibition of virus-induced cell death. The EC50 is calculated from the dose-response curve.
 - Viral Yield Reduction Assay: The supernatant from each well is collected, and the amount
 of viral RNA is quantified using quantitative reverse transcription-polymerase chain
 reaction (qRT-PCR). The reduction in viral RNA copies in treated wells compared to the
 untreated control is used to determine the EC50.
- Cytotoxicity Assay: In parallel, the same concentrations of the drug are added to uninfected cells to determine the CC50.

In Vivo Syrian Hamster Model (General Protocol)

The Syrian hamster is a widely used animal model for studying SARS-CoV-2 infection as it recapitulates many aspects of mild to moderate human disease.

- Animal Housing and Acclimatization: Female Syrian hamsters (6-8 weeks old) are housed in biosafety level 3 (BSL-3) facilities and allowed to acclimatize.
- Infection: Hamsters are intranasally inoculated with a defined dose of a SARS-CoV-2 isolate under anesthesia.

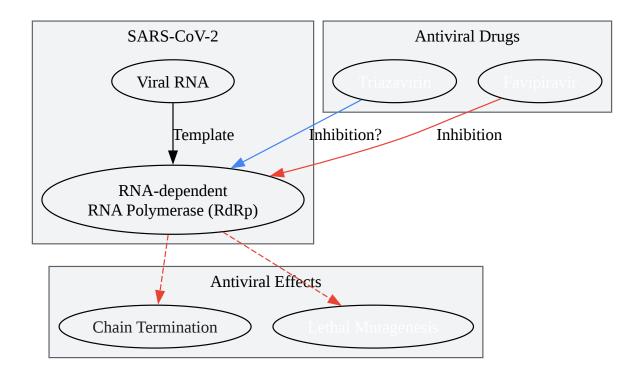


• Treatment:

- Prophylactic regimen: Treatment with the antiviral drug (e.g., administered orally or intraperitoneally) starts before or at the time of infection.
- Therapeutic regimen: Treatment begins at a specified time point after infection (e.g., 1 day post-infection).
- Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.
- Sample Collection and Analysis: At predetermined time points post-infection, animals are euthanized.
 - Lungs: A portion of the lung tissue is collected for viral load quantification by qRT-PCR and for histopathological analysis to assess lung damage.
 - Blood: Plasma is collected to measure drug concentrations (pharmacokinetics).
- Data Analysis: The viral load in the lungs of treated animals is compared to that in the vehicle-treated control group to determine the antiviral efficacy. Lung pathology scores are also compared.

Signaling Pathways and Experimental Workflows Proposed Antiviral Mechanism of Action



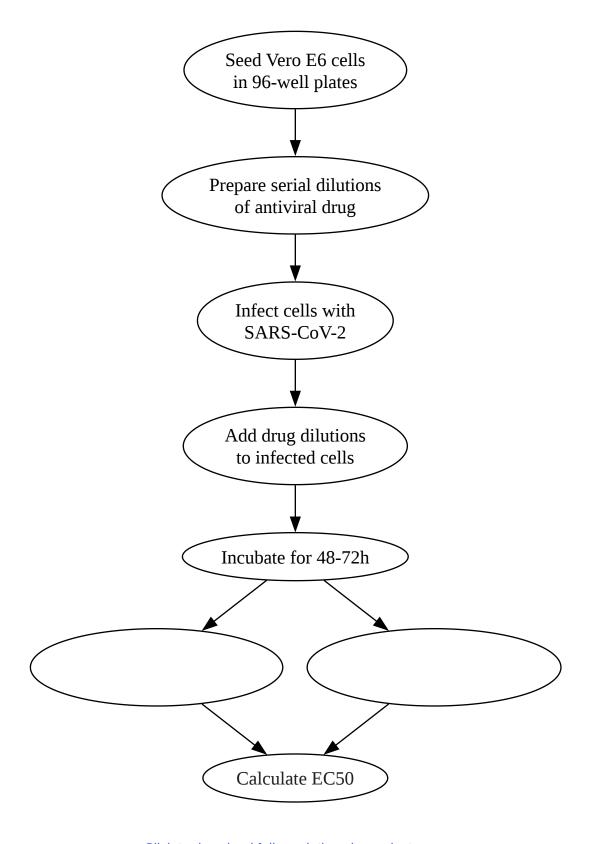


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Caption: Proposed mechanism of action for **Triazavirin** and Favipiravir targeting the SARS-CoV-2 RdRp.

Experimental Workflow for In Vitro Antiviral Testing





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Caption: General workflow for determining the in vitro antiviral efficacy of a compound against SARS-CoV-2.



Discussion on Potential Synergistic Effects

While no studies have directly investigated the synergistic effects of **Triazavirin** and Favipiravir against SARS-CoV-2, their proposed mechanisms of action suggest a potential for enhanced antiviral activity if used in combination. Both drugs are thought to target the viral RdRp, and combining two agents that act on the same essential enzyme could be a strategy to increase efficacy and overcome potential drug resistance.

A study on the combination of Favipiravir and Molnupiravir, another nucleoside analogue that targets the RdRp, in a SARS-CoV-2 hamster infection model provides a relevant parallel. This study found that the combination of suboptimal doses of both drugs resulted in a marked potentiation of antiviral efficacy, with a significant reduction in infectious virus titers in the lungs. The enhanced effect was attributed to an increased frequency of mutations in the viral genome, suggesting a synergistic effect on lethal mutagenesis.

Given that **Triazavirin** is also a nucleoside analogue proposed to inhibit the RdRp, a similar synergistic interaction with Favipiravir is plausible. A combination therapy could potentially lead to:

- Increased Inhibition of Viral Replication: By targeting the RdRp through potentially different binding sites or mechanisms of incorporation, the combination could more effectively shut down viral RNA synthesis.
- Enhanced Lethal Mutagenesis: If both drugs are incorporated into the viral RNA, they could synergistically increase the mutation rate beyond the threshold for viral viability.
- Lower Effective Doses: A synergistic effect might allow for the use of lower doses of each drug, potentially reducing the risk of dose-dependent side effects.

However, it is also important to consider the possibility of antagonistic interactions or overlapping toxicities. Therefore, dedicated preclinical studies are essential to evaluate the safety and efficacy of a **Triazavirin** and Favipiravir combination before any clinical consideration.

Conclusion



Triazavirin and Favipiravir are both promising oral antiviral candidates for the treatment of COVID-19, with preclinical and clinical data supporting their activity against SARS-CoV-2. Favipiravir has a more clearly elucidated mechanism of action involving the inhibition of the viral RdRp through chain termination and lethal mutagenesis. The mechanism of **Triazavirin** is less defined but is also thought to involve the inhibition of viral RNA synthesis.

While direct comparative data is scarce, this guide provides a summary of the available evidence to inform the research and drug development community. The potential for synergistic effects when combining these two RdRp inhibitors is a compelling hypothesis that warrants further investigation through rigorous preclinical studies. Such research will be crucial in determining whether a combination of **Triazavirin** and Favipiravir could offer a more potent therapeutic option for COVID-19.

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